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molecular formula C10H9NO B1361142 7-Methoxyisoquinoline CAS No. 39989-39-4

7-Methoxyisoquinoline

Cat. No. B1361142
M. Wt: 159.18 g/mol
InChI Key: PNNUXNXZDJVGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194409B1

Procedure details

Aminoacetaldehyde dimethyl acetal (81.9 mL) was added to a solution of 60.8 mL of 3-methoxy-benzaldehyde in 600 mL of toluene. The mixture was refluxed for 5 h using a Dean-Stark trap and subsequently cooled to 5° C. In a nitrogene atmosphere trifluoroacetic acid anhydride (209 mL) and borontrifluoride etherate (185 mL) were added in succession at such a rate, that the internal temperature was kept below 10° C. After stirring for 3 days at room temperature the the reaction mixture was poured on ice, 250 mL 2 N hydrochloric acid added and the organic layer extracted with 1 N hydrochloric acid. The pH value of the combined aqueous extracts was adjusted to pH 9 by adding concentrated aqueous ammonia. Extraction with ethyl acetate, followed by drying and removal of the solvent in vacuo gave 66.9 g (84%) of the title compound as a light brownish oil. EI-MS: 159 (M+).
Quantity
81.9 mL
Type
reactant
Reaction Step One
Quantity
60.8 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
209 mL
Type
reactant
Reaction Step Two
Quantity
185 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][NH2:5].[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH:13]=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.B(F)(F)F.CCOCC.Cl>C1(C)C=CC=CC=1>[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:15]([CH:3]=[CH:4][N:5]=[CH:13]2)=[CH:16][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
81.9 mL
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
60.8 mL
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
209 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
185 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 days at room temperature the the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was kept below 10° C
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted with 1 N hydrochloric acid
ADDITION
Type
ADDITION
Details
by adding concentrated aqueous ammonia
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC1=CC=C2C=CN=CC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 66.9 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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